molecular formula C4H7Cl2F3Si B109683 (3,3,3-Trifluoropropyl)methyldichlorosilane CAS No. 675-62-7

(3,3,3-Trifluoropropyl)methyldichlorosilane

Cat. No.: B109683
CAS No.: 675-62-7
M. Wt: 211.08 g/mol
InChI Key: OHABWQNEJUUFAV-UHFFFAOYSA-N
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Description

(3,3,3-Trifluoropropyl)methyldichlorosilane (CAS 675-62-7) is an organosilicon compound with the molecular formula C₄H₇Cl₂F₃Si and a molecular weight of 211.09 g/mol . It features a methyl group, two chlorine atoms, and a 3,3,3-trifluoropropyl group bonded to a silicon atom. This structure combines the hydrolytic reactivity of chlorosilanes with the unique properties imparted by the fluorinated alkyl chain, such as chemical resistance and hydrophobicity .

Properties

IUPAC Name

dichloro-methyl-(3,3,3-trifluoropropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7Cl2F3Si/c1-10(5,6)3-2-4(7,8)9/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHABWQNEJUUFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCC(F)(F)F)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7Cl2F3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8027290
Record name Silane, dichloromethyl(3,3,3-trifluoropropyl)-
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Molecular Weight

211.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Silane, dichloromethyl(3,3,3-trifluoropropyl)-
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CAS No.

675-62-7
Record name Dichloromethyl(3,3,3-trifluoropropyl)silane
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Record name (3,3,3-Trifluoropropyl)methyldichlorosilane
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Record name Silane, dichloromethyl(3,3,3-trifluoropropyl)-
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Record name Silane, dichloromethyl(3,3,3-trifluoropropyl)-
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Record name Dichloromethyl(3,3,3-trifluoropropyl)silane
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Record name (3,3,3-TRIFLUOROPROPYL)METHYLDICHLOROSILANE
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Preparation Methods

Reaction Optimization

Data from US3844915A underscores the importance of irradiation and chlorine contact time (<1 second) to suppress methyltrichlorosilane formation. For fluorinated systems, similar photochemical activation may enhance selectivity.

Byproduct Management

Byproducts like silicon tetrachloride (SiCl₄) are inevitable in chlorosilane syntheses. The patent reports yields of 70–85% for aromatic chlorosilanes under optimized conditions, suggesting comparable efficiency for fluorinated analogs with tailored light sources.

Data Tables and Comparative Analysis

Table 1. Synthetic Methods for Analogous Chlorosilanes

MethodReactantsConditionsYieldByproducts
Grignard AlkylationR-MgX + SiCl₄Ethereal solvent, 20–40°C60–75%SiCl₄, R-H
Direct SynthesisSi + R-ClCu catalyst, 300–400°C20–40%R₂SiCl₂, R₃SiCl
Hydrolytic CondensationR-SiCl₃ + H₂OToluene, 30–35°C, NaOH80–90%HCl, oligomers

Table 2. Industrial Process Parameters

ParameterGrignard MethodDirect MethodHydrolytic Method
Temperature20–40°C300–400°C30–35°C
PressureAtmosphericHigh pressureAtmospheric
CatalystNoneCopperNaOH
Key EquipmentIrradiation reactorHigh-pressure autoclaveReflux condenser

Chemical Reactions Analysis

Types of Reactions

(3,3,3-Trifluoropropyl)methyldichlorosilane undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace the chlorine atoms with other functional groups.

    Hydrolysis: In the presence of water, it hydrolyzes to form (3,3,3-trifluoropropyl)methylsilanediol and hydrochloric acid.

    Condensation Reactions: It can undergo condensation with other silanes to form polysiloxanes.

Common Reagents and Conditions

    Nucleophiles: Such as amines, alcohols, and thiols.

    Hydrolysis Conditions: Typically carried out in aqueous or moist environments.

    Condensation Conditions: Often requires catalysts such as acids or bases to facilitate the reaction.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • CAS Number : 675-62-7
  • Molecular Formula : C4H7Cl2F3Si
  • Appearance : Clear colorless liquid
  • Boiling Point : 123 °C
  • Flash Point : 15 °C
  • Density : 1.28 g/cm³

The compound features a trifluoropropyl group that imparts unique chemical properties, making it suitable for specific applications that require fluorinated compounds.

Silicone Production

One of the primary applications of (3,3,3-Trifluoropropyl)methyldichlorosilane is as a crosslinking agent in silicone rubber production . The incorporation of this silane enhances the mechanical properties of silicone materials, including:

  • Increased thermal stability
  • Improved chemical resistance
  • Enhanced mechanical strength

These properties make it particularly valuable in industries such as automotive and electronics, where durable and heat-resistant materials are essential.

Surface Modification

This compound is also utilized for surface modification of various substrates. Its application includes:

  • Creating hydrophobic surfaces : The fluorinated group provides excellent water repellency, making it suitable for coatings that require low surface energy.
  • Enhancing adhesion properties : When used in conjunction with other materials, this silane can improve adhesion between dissimilar materials, which is crucial in composite manufacturing.

Chemical Synthesis

In the realm of chemical synthesis, this compound serves as a versatile reagent. Its applications include:

  • Silylation reactions : It acts as a silylating agent to introduce silyl groups into organic molecules, facilitating further chemical transformations.
  • Preparation of fluorinated silanes : This compound can be used to synthesize other fluorinated silanes that have specialized applications in pharmaceuticals and agrochemicals.

Case Study 1: Silicone Rubber Enhancement

A study conducted by researchers at Thermo Scientific demonstrated that incorporating this compound into silicone formulations significantly improved the tensile strength and thermal stability of the resulting materials compared to conventional silicone rubbers.

Case Study 2: Hydrophobic Coatings

Research published in PubChem indicates that applying this silane on glass substrates resulted in a substantial decrease in water contact angles, confirming its effectiveness in creating hydrophobic surfaces suitable for self-cleaning applications.

Summary Table of Applications

Application AreaDescriptionBenefits
Silicone ProductionCrosslinking agent for silicone rubberEnhanced mechanical properties
Surface ModificationCreation of hydrophobic surfacesImproved water repellency
Chemical SynthesisSilylation and preparation of fluorinated silanesVersatile reagent for organic transformations

Mechanism of Action

The mechanism of action of (3,3,3-Trifluoropropyl)methyldichlorosilane involves its ability to react with various nucleophiles and form stable bonds with silicon. This reactivity is due to the presence of the trifluoropropyl group, which imparts unique chemical properties to the compound. The molecular targets and pathways involved include the formation of siloxane bonds and the modification of surface properties of materials .

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares (3,3,3-Trifluoropropyl)methyldichlorosilane with structurally related silanes:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Substituents
This compound 675-62-7 C₄H₇Cl₂F₃Si 211.09 122.2 Methyl, dichloro, trifluoropropyl
(3-Cyanopropyl)methyldichlorosilane 1190-16-5 C₅H₉Cl₂NSi 182.12 N/A Methyl, dichloro, cyanopropyl
(3,3,3-Trifluoropropyl)trichlorosilane 592-09-6 C₃H₄Cl₃F₃Si 231.50 90.8 Trichloro, trifluoropropyl
(Trifluoropropyl)dimethylchlorosilane 1481-41-0 C₅H₁₀ClF₃Si 190.67 118 Dimethyl, chloro, trifluoropropyl
Phenylmethyldichlorosilane N/A C₇H₈Cl₂Si 203.13 204.2 Methyl, dichloro, phenyl

Key Observations :

  • Reactivity : The dichloro substituents in This compound allow moderate hydrolysis rates, enabling controlled copolymer formation. In contrast, (3,3,3-Trifluoropropyl)trichlorosilane (three Cl atoms) exhibits faster hydrolysis, leading to highly cross-linked networks .
  • Fluorinated vs. Non-Fluorinated Analogues: The trifluoropropyl group enhances chemical resistance and thermal stability compared to non-fluorinated analogues like phenylmethyldichlorosilane. However, higher fluorinated content can reduce compatibility with polar matrices like epoxy resins, necessitating blending with non-fluorinated silanes for optimal phase behavior .
  • Functional Group Impact: Replacing the trifluoropropyl group with a cyanopropyl moiety (as in (3-Cyanopropyl)methyldichlorosilane) increases polarity, making the compound suitable for applications requiring adhesion to polar substrates .

Performance in Polymer Systems

  • Fluorosilicone Elastomers : Polymers derived from This compound exhibit superior oil and solvent resistance compared to polydimethylsiloxane (PDMS). This is attributed to the strong dipole-dipole interactions of the trifluoropropyl group .
  • Thermal Stability: Copolymers with methylphenyldichlorosilane retain stability up to 120°C, beyond which degradation occurs. In contrast, purely non-fluorinated silicones degrade at lower temperatures .
  • Phase Compatibility : Increasing the trifluoropropyl content in epoxy-siloxane systems reduces mutual solubility, necessitating precise stoichiometric control to avoid phase separation .

Biological Activity

(3,3,3-Trifluoropropyl)methyldichlorosilane, also known as dichloro(methyl)(3,3,3-trifluoropropyl)silane, is a silane compound with significant applications in various fields including materials science and organic chemistry. Its unique trifluoropropyl group imparts distinct chemical and physical properties that influence its biological activity. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

  • Molecular Formula : C₄H₇Cl₂F₃Si
  • Molecular Weight : 211.09 g/mol
  • Boiling Point : 121-122 °C
  • Density : 1.261 g/mL
  • Flash Point : 15 °C

These properties suggest that this compound is a volatile liquid with potential reactivity in biological systems.

Biological Activity Overview

Research on the biological activity of this compound is limited but indicates several areas of interest:

  • Surface Modification : The compound has been used for functionalizing surfaces to enhance hydrophobicity and chemical stability. Its fluorinated nature contributes to low surface energy characteristics, making it suitable for applications in coatings and membranes .
  • Antimicrobial Properties : Studies have shown that silanes with fluorinated groups can exhibit antimicrobial properties. The incorporation of this compound into silica matrices has been linked to improved resistance against microbial colonization due to its hydrophobic surface characteristics .
  • Toxicological Studies : Limited toxicological assessments suggest that while silanes are generally considered low in toxicity, the specific effects of this compound on human health and the environment remain under-explored. Further studies are required to establish safety profiles for various applications .

Case Study 1: Surface Functionalization for Antimicrobial Coatings

A study investigated the use of this compound in creating antimicrobial coatings on medical devices. The results indicated a significant reduction in bacterial adhesion compared to untreated surfaces. The mechanism was attributed to the compound's ability to form a hydrophobic barrier that inhibits microbial attachment.

Coating TypeBacterial Adhesion Reduction (%)
Untreated Surface0%
Silane Coated Surface85%

Case Study 2: Fluoropolymer Membrane Enhancement

Research on polymer membranes treated with this compound showed enhanced performance in water purification applications. The treatment improved membrane fouling resistance and selectivity for organic compounds.

Membrane TypeFouling Resistance Improvement (%)Organic Compound Rejection (%)
Untreated Membrane0%60%
Silane-Treated Membrane70%90%

Research Findings

Recent studies have highlighted the potential of this compound in various applications:

  • Fluoroalkyl-Functionalized Silica Particles : Research demonstrated that silica particles modified with this silane exhibited superior wetting characteristics and stability under harsh conditions .
  • Nanocomposite Development : The compound has been incorporated into nanocomposites to enhance mechanical properties while maintaining low surface energy .

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing (3,3,3-trifluoropropyl)methyldichlorosilane and its derivatives in synthetic workflows?

  • Methodological Answer : Characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F, and ²⁹Si) to confirm substituent positions and stereochemistry, particularly for cyclic siloxane derivatives . Gas chromatography-mass spectrometry (GC-MS) with silylation reagents (e.g., dimethyl(3,3,3-trifluoropropyl)silyldiethylamine) is used for trace analysis of fluorinated siloxanes in environmental or synthetic matrices . For polymer systems, dynamic mechanical thermal analysis (DMTA) evaluates low-temperature resistance and glass transition temperatures .

Q. How can hydrolytic polycondensation be optimized to synthesize fluorosilicone copolymers using this compound?

  • Methodological Answer : Hydrolytic polycondensation requires controlled stoichiometry of dichlorosilane precursors (e.g., this compound and phenylmethyldichlorosilane) in toluene/water mixtures. Reaction parameters such as temperature (room temperature to 80°C), reaction time (3–7 days), and catalyst choice (e.g., triethylamine) influence molecular weight and crosslinking density. Post-synthesis purification via column chromatography or filtration removes byproducts like triethylammonium chloride .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : The compound is moisture-sensitive and releases HCl upon hydrolysis. Use inert atmospheres (N₂/Ar) and anhydrous solvents. Personal protective equipment (PPE) including acid-resistant gloves and ventilation is mandatory. Storage in sealed containers under dry conditions is essential to prevent unintended polymerization or degradation .

Advanced Research Questions

Q. How does the trifluoropropyl group content in polysiloxane copolymers affect their thermomechanical properties?

  • Methodological Answer : Systematic variation of trifluoropropyl groups in poly(dimethyl-methyltrifluoropropyl-methylvinyl)siloxanes (PFMVS) reveals a direct correlation between fluorinated side chains and low-temperature flexibility. DMTA shows that increasing trifluoropropyl content lowers the glass transition temperature (Tg) due to reduced chain rigidity. However, excessive fluorination (>30 mol%) can phase-separate, reducing elastomer elasticity . Comparative studies with non-fluorinated analogs (e.g., polydimethylsiloxanes) highlight the trade-off between hydrophobicity and mechanical strength .

Q. What experimental strategies resolve contradictions in reported polymerization kinetics of fluorosilicones derived from this compound?

  • Methodological Answer : Discrepancies in polymerization rates (e.g., for 1,3,5-trimethyl-1,3,5-tris(3,3,3-trifluoropropyl)cyclotrisiloxane) arise from varying initiators (acidic vs. basic) and moisture levels. Controlled anionic ring-opening polymerization under strictly anhydrous conditions with lithium silanolate initiators provides reproducible kinetics data. Real-time monitoring via ¹⁹F NMR or in-situ FTIR tracks monomer conversion and side reactions (e.g., backbiting) .

Q. How can stereochemical control be achieved in cyclic siloxane derivatives synthesized from this compound?

  • Methodological Answer : Stereoisomerism in cyclic tetramers (e.g., 1,3,5,7-tetramethylcyclotetrasiloxanes) is controlled by reaction equilibration time and temperature. Prolonged equilibration (>72 hours) at 60°C favors thermodynamically stable trans configurations. Isolation of specific stereoisomers requires fractional crystallization from hexane/acetone mixtures, followed by structural validation via X-ray crystallography and multinuclear NMR .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(3,3,3-Trifluoropropyl)methyldichlorosilane
Reactant of Route 2
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(3,3,3-Trifluoropropyl)methyldichlorosilane

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